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molecular formula C18H21ClN2O3 B8336112 Isoquinoline, 1,2,3,4-tetrahydro-5-(3,4-dimethoxybenzamido)-, hydrochloride CAS No. 37481-26-8

Isoquinoline, 1,2,3,4-tetrahydro-5-(3,4-dimethoxybenzamido)-, hydrochloride

Cat. No. B8336112
M. Wt: 348.8 g/mol
InChI Key: XMJUYBUOFXNDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04022900

Procedure details

5-(3,4-dimethoxybenzamido) isoquinoline (2.7 g) was dissolved in 10% hydrochloric acid (100 ml) and methanol (100 ml) with warming. This was hydrogenated over platinum oxide (200 mg) at 45 psi. The catalyst was removed by filtration and the filtrate cooled in the refrigerator. A white precipitate formed and was collected by filtration and recrystallized from methanol to yield 2.1 g of 5-(3,4-dimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline hydrochloride as a white crystalline powder, m.p., 287°-288° C.
Name
5-(3,4-dimethoxybenzamido) isoquinoline
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[C:6]([NH:8][C:9]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:10]=1[CH:11]=[CH:12][N:13]=[CH:14]2)=[O:7].CO.[ClH:26]>[Pt]=O>[ClH:26].[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:19]=[CH:20][C:21]=1[O:22][CH3:23])[C:6]([NH:8][C:9]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:10]=1[CH2:11][CH2:12][NH:13][CH2:14]2)=[O:7] |f:4.5|

Inputs

Step One
Name
5-(3,4-dimethoxybenzamido) isoquinoline
Quantity
2.7 g
Type
reactant
Smiles
COC=1C=C(C(=O)NC2=C3C=CN=CC3=CC=C2)C=CC1OC
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate cooled in the refrigerator
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
Cl.COC=1C=C(C(=O)NC2=C3CCNCC3=CC=C2)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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